Oligo-1,6-Glucosidase Substrate Affinity
In purified thermostable α-glucosidase (oligo-1,6-glucosidase) from Bacillus sp. DG0303, isomaltotriose demonstrated an 11-fold lower Michaelis constant (Km) than isomaltose, indicating substantially higher enzyme-substrate affinity [1]. The enzyme hydrolyzed both α-1,6-linked substrates but exhibited negligible activity toward maltooligosaccharides (α-1,4 linkages).
| Evidence Dimension | Michaelis constant (Km, mM) for oligo-1,6-glucosidase |
|---|---|
| Target Compound Data | 3.7 mM |
| Comparator Or Baseline | Isomaltose: 40.8 mM; Panose: 4.7 mM |
| Quantified Difference | Km for isomaltotriose is 11.0-fold lower than isomaltose; 1.27-fold lower than panose |
| Conditions | Purified α-glucosidase from Bacillus sp. DG0303; pH 5.0, 60°C |
Why This Matters
Lower Km translates to higher sensitivity in enzymatic detection assays; isomaltotriose enables detection at lower substrate concentrations than isomaltose.
- [1] Purification and Characterization of a Bacillus sp. DG0303 Thermostable α-Glucosidase with Oligo-1,6-glucosidase Activity. Korean Journal of Microbiology, 1998, 34(2), 105-110. Km values: pNPG 4.6, panose 4.7, isomaltose 40.8, isomaltotriose 3.7 mM. View Source
